(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
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Overview
Description
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone is a complex organic compound that features a bromophenyl group, a sulfonyl group, a pyridinyl group, and a morpholino group
Mechanism of Action
Target of Action
The primary target of this compound is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine, an endogenous homeostatic inhibitory neuromodulator that reduces cellular excitability at sites of tissue injury and inflammation .
Mode of Action
The compound interacts with its target, AK, by inhibiting its activity . This inhibition selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine .
Biochemical Pathways
The compound’s action affects the adenosine signaling pathway . By inhibiting AK, the compound increases the concentration of adenosine, a potent signaling molecule that can reduce inflammation and pain .
Pharmacokinetics
It is noted that the compound has oral activity in animal models , suggesting it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties for oral administration.
Result of Action
The result of the compound’s action is an increase in the concentration of adenosine at sites of tissue trauma . This leads to enhanced analgesic and anti-inflammatory effects, reducing pain and inflammation at these sites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.
Pyridinyl Group Introduction: The bromophenyl sulfonyl intermediate is then reacted with a pyridine derivative to introduce the pyridinyl group.
Morpholino Group Addition: Finally, the morpholino group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- **(4-Bromophenyl)sulfonyl)pyridin-3-yl)methanone
- **(6-((4-Chlorophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
- **(6-((4-Methylphenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone
Uniqueness
(6-((4-Bromophenyl)sulfonyl)pyridin-3-yl)(morpholino)methanone is unique due to the presence of the bromophenyl group, which can participate in specific interactions not possible with other halogens. The combination of the sulfonyl, pyridinyl, and morpholino groups also provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[6-(4-bromophenyl)sulfonylpyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c17-13-2-4-14(5-3-13)24(21,22)15-6-1-12(11-18-15)16(20)19-7-9-23-10-8-19/h1-6,11H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTBHHDEESBJRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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